

A Technical Guide to the Brain Penetrating Properties of LRRK2-IN-1

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Compound of Interest		
Compound Name:	Lrrk2-IN-13	
Cat. No.:	B15584668	Get Quote

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Disclaimer: This document provides a technical overview of the brain-penetrating properties of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor, LRRK2-IN-1. It is intended for informational purposes for a scientific audience. The compound name "Lrrk2-IN-13" as specified in the query did not yield specific public domain data. Based on the available scientific literature, it is presumed that the intended compound of interest is the well-characterized tool compound, LRRK2-IN-1. The following information is based on published data for LRRK2-IN-1.

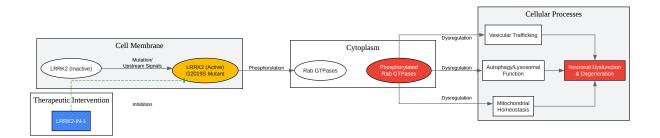
Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-interest therapeutic target for Parkinson's disease (PD).[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of PD, leading to a gain-of-function in its kinase activity.[1] Consequently, the development of small molecule inhibitors that can cross the blood-brain barrier (BBB) to modulate LRRK2 activity in the central nervous system is a key strategy in the pursuit of disease-modifying therapies for PD.[1][2] LRRK2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be identified.[3] Understanding its ability to penetrate the brain is crucial for its use as a research tool and for the development of future CNS-active LRRK2 inhibitors.

LRRK2 Signaling Pathway and Mechanism of Inhibition



Mutations in LRRK2, such as the prevalent G2019S mutation, result in elevated kinase activity. This leads to the hyperphosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The dysregulation of Rab GTPase phosphorylation disrupts critical cellular processes, including autophagy, lysosomal function, and mitochondrial homeostasis, ultimately contributing to neuronal dysfunction and degeneration. LRRK2 inhibitors like LRRK2-IN-1 act by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity and normalizing the downstream signaling cascade.[1]



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Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.

Quantitative Data on Brain Penetration of LRRK2-IN 1

The ability of a drug to penetrate the brain is quantified by several pharmacokinetic parameters. Below is a summary of the available data for LRRK2-IN-1 from preclinical studies.



Comp ound	Specie s	Dose	Route	Brain Conce ntratio n (ng/g or nM)	Plasm a Conce ntratio n (ng/mL or nM)	Brain- to- Plasm a Ratio	Unbou nd Brain Conce ntratio n (nM)	Unbou nd Brain- to- Plasm a Ratio
[3H]LR RK2-IN- 1	Mouse	Not Specifie d	IV	0.39 ± 0.1 (%ID/g)	1.2 ± 0.1 (%ID/g)	0.33	Not Reporte d	Not Reporte d

Note: Data for LRRK2-IN-1 is limited in the public domain. The brain-to-plasma ratio is a key indicator of BBB penetration. A ratio greater than 1 suggests active transport into the brain, while a ratio less than 1 may indicate poor penetration or active efflux. In a study with radiolabeled [3H]LRRK2-IN-1, a low uptake in the brain was observed.[3] The brain to plasma radioactivity ratio was approximately 0.33.[3]

Experimental Protocols In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the brain and plasma concentrations of LRRK2-IN-1 following systemic administration.[1]

Materials:

- LRRK2-IN-1
- Dosing vehicle (e.g., DMSO, saline)
- Male C57BL/6 mice (8-10 weeks old)
- Standard laboratory animal equipment
- Dosing and blood collection equipment
- Surgical instruments for tissue collection

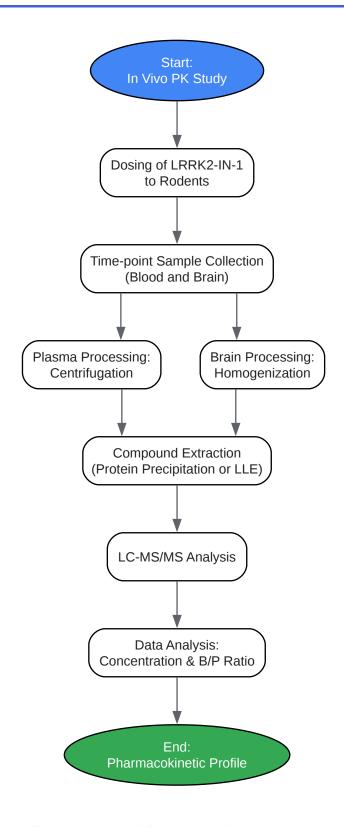


- · Homogenizer and centrifuge
- LC-MS/MS system

Procedure:

- Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.[1]
- Dosing: Administer LRRK2-IN-1 to mice via the desired route (e.g., intravenous, oral gavage).
- Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.[1]
- Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes and separate plasma by centrifugation.[1]
- Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain and wash it with cold saline.[1]
- Sample Processing:
 - Plasma: Store at -80°C until analysis.[1]
 - Brain: Weigh the tissue and homogenize it in a suitable buffer on ice.[1]
- Compound Extraction: Use protein precipitation or liquid-liquid extraction to isolate the compound from the plasma and brain homogenate.[1]
- LC-MS/MS Analysis: Quantify the concentration of LRRK2-IN-1 in the extracted samples using a validated LC-MS/MS method.[1]
- Data Analysis: Calculate the plasma and brain concentrations and determine the brain-toplasma concentration ratio for each time point.[1]





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Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.

LC-MS/MS Quantification of LRRK2-IN-1



A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of LRRK2-IN-1 in biological matrices.

Instrumentation:

- A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]
- A C18 analytical column is commonly used for separation.[1]

Method Development:

- Mass Spectrometry Tuning: Optimize the detection of LRRK2-IN-1 by infusing a standard solution into the mass spectrometer to determine the precursor and product ions for multiple reaction monitoring (MRM).[1]
- Chromatography: Develop a gradient elution method to achieve good separation of LRRK2-IN-1 from endogenous matrix components and ensure a good peak shape.[1]

Sample Analysis:

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of LRRK2-IN-1 into a blank biological matrix.
- Quantification: Analyze the extracted samples and the calibration standards. Generate a
 calibration curve by plotting the peak area ratio of the analyte to an internal standard against
 the nominal concentration. Use this curve to determine the concentration of LRRK2-IN-1 in
 the unknown samples.[1]
- Validation: Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[1]

Conclusion

The available data for LRRK2-IN-1 indicates that it has limited brain penetration, with a brain-to-plasma ratio significantly below one.[3] This characteristic is a critical consideration for its application in in vivo CNS studies. The experimental protocols described provide a framework for the robust evaluation of the brain-penetrating properties of novel LRRK2 inhibitors. For the



successful development of LRRK2-targeted therapies for Parkinson's disease, optimizing for sufficient brain exposure is a paramount objective.

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